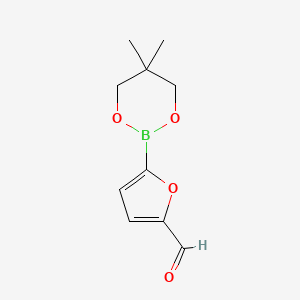

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-10(2)6-13-11(14-7-10)9-4-3-8(5-12)15-9/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUIKLVGTQAWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675195 | |

| Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-07-1 | |

| Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 5-formylfuran-2-boronic acid neopentyl glycol ester

Introduction

5-formylfuran-2-boronic acid neopentyl glycol ester is a key bifunctional reagent in modern organic synthesis. Its utility is anchored in the orthogonal reactivity of its two functional groups: the furan-boronic ester moiety, a stable and efficient partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, and the aldehyde group, which is amenable to a wide array of chemical transformations including reductive amination, Wittig reactions, and condensations.[1] This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of this versatile building block, tailored for researchers, scientists, and professionals in drug development.

The neopentyl glycol protecting group imparts enhanced stability to the boronic acid, rendering the compound more amenable to storage and handling compared to its free boronic acid counterpart.[2] However, like all boronic esters, it is susceptible to hydrolysis, a critical factor that must be managed during its characterization, particularly in chromatographic methods.[3] This guide emphasizes not only the "how" but also the "why" behind the selection of specific analytical methodologies, ensuring scientific integrity and the generation of reliable, reproducible data.

Molecular Structure and Key Physicochemical Properties

The structural integrity and purity of 5-formylfuran-2-boronic acid neopentyl glycol ester are paramount to its successful application in synthesis. A thorough characterization serves to confirm the covalent structure and identify any potential impurities, such as the corresponding boronic acid (from hydrolysis) or starting materials.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BO₄ | [4] |

| Molecular Weight | 208.02 g/mol | Calculated |

| CAS Number | 1218791-07-1 | [4][5] |

| Appearance | Typically a white to pale yellow solid | General Observation |

| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, chloroform, and diethyl ether. | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of 5-formylfuran-2-boronic acid neopentyl glycol ester. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as CDCl₃ or DMSO-d₆. Chloroform-d is often preferred due to its ability to solubilize the compound and its relatively simple residual solvent peak.

-

Internal Standard : For quantitative NMR (qNMR), a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals should be added.

-

Acquisition : Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Features |

| Aldehyde (-CHO) | ~9.77 | Singlet (s) | 1H | Diagnostic downfield shift due to the deshielding effect of the carbonyl group. |

| Furan Ring (H-3) | ~7.22 | Doublet (d) | 1H | Coupling to H-4. |

| Furan Ring (H-4) | ~7.04 | Doublet (d) | 1H | Coupling to H-3. |

| Neopentyl (-CH₂-) | ~3.76 | Singlet (s) | 4H | Protons on the methylene groups of the neopentyl glycol moiety. |

| Neopentyl (-CH₃) | ~1.02 | Singlet (s) | 6H | Protons on the two methyl groups of the neopentyl glycol moiety. |

Note: The chemical shifts are based on reported data for the title compound and similar structures and may vary slightly depending on the solvent and concentration.[6][7]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

| Aldehyde (C=O) | ~179 | Diagnostic downfield shift for an aldehyde carbonyl carbon. |

| Furan Ring (C5) | ~156 | Carbon bearing the aldehyde group. |

| Furan Ring (C2) | ipso-carbon, often not observed | Carbon attached to the boron atom; signal is often broadened due to quadrupolar relaxation of the attached boron nucleus. |

| Furan Ring (C3) | ~127 | |

| Furan Ring (C4) | ~120 | |

| Neopentyl (-C(CH₃)₂) | ~72.5 | Quaternary carbon of the neopentyl glycol. |

| Neopentyl (-CH₂-) | ~31.8 | Methylene carbons of the neopentyl glycol. |

| Neopentyl (-CH₃) | ~22.0 | Methyl carbons of the neopentyl glycol. |

Note: Predicted chemical shifts are based on data from analogous compounds.[6][7]

¹¹B NMR Spectroscopy

The boron-11 NMR spectrum is highly informative for confirming the formation and stability of the boronic ester.

| Boron Environment | Expected Chemical Shift (δ, ppm) | Key Features |

| Neopentyl Glycol Ester | ~26-30 | A relatively sharp signal in this region is characteristic of a tricoordinate boronic ester. A broader signal might indicate some degree of tetrahedral character or exchange. |

Note: The chemical shift is referenced to BF₃·OEt₂. The expected shift is based on data for similar neopentyl glycol boronic esters.[6]

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation

Mass spectrometry is a critical tool for confirming the molecular weight of the target compound and providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Ionization Technique : Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.

-

Sample Introduction : The sample can be introduced via direct infusion using a syringe pump or as the eluent from an HPLC system (LC-MS).

-

Mass Analyzer : A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Expected Mass Spectrum

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 209.0980 | The protonated molecular ion. This is typically the base peak in ESI-MS. |

| [M+Na]⁺ | 231.0799 | Sodium adduct, commonly observed. |

Predicted Fragmentation Pattern: In tandem MS (MS/MS), fragmentation would likely involve the loss of the neopentyl glycol moiety or cleavage of the furan ring. A prominent fragment at m/z 95 could arise from the loss of the aldehydic hydrogen, a characteristic fragmentation of furfural.[8]

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Stability Considerations

HPLC is the primary method for determining the purity of 5-formylfuran-2-boronic acid neopentyl glycol ester. However, the analysis of boronic esters by reversed-phase HPLC is challenging due to their propensity for on-column hydrolysis to the corresponding, more polar boronic acid.[6][7] This can lead to inaccurate purity assessments, peak tailing, and poor reproducibility.

Causality of Hydrolysis in RP-HPLC

The aqueous component of the mobile phase and the presence of acidic modifiers (e.g., formic or trifluoroacetic acid) can promote the hydrolysis of the boronic ester. Furthermore, the silica support of the stationary phase, particularly the surface silanol groups, can catalyze this degradation.[2]

A Self-Validating HPLC Protocol to Mitigate Hydrolysis

The following protocol is designed to minimize on-column hydrolysis and provide an accurate assessment of the compound's purity.

-

Column Selection : Utilize a column with low silanol activity. A Waters XTerra MS C18 column has been shown to be effective in minimizing on-column hydrolysis of boronic esters.[2]

-

Mobile Phase :

-

Aqueous Component : Water

-

Organic Component : Acetonitrile (ACN)

-

Key Consideration : Avoid acidic modifiers like formic acid. The analysis should be performed with a neutral mobile phase to suppress hydrolysis.

-

-

Sample Diluent : Prepare the sample in an aprotic organic solvent, such as 100% acetonitrile or tetrahydrofuran (THF), to prevent hydrolysis prior to injection.

-

Gradient Elution :

-

Start with a higher percentage of the organic phase to minimize the initial exposure of the analyte to water on the column.

-

A typical gradient might be:

-

0-2 min: 60% ACN

-

2-15 min: Gradient to 95% ACN

-

15-18 min: Hold at 95% ACN

-

18-20 min: Return to 60% ACN and equilibrate

-

-

-

Detection : UV detection at a wavelength where the furan chromophore absorbs strongly (e.g., 254 nm or 280 nm).

-

System Validation : To validate the method's ability to prevent hydrolysis, a sample of the corresponding 5-formylfuran-2-boronic acid can be spiked into the sample of the ester. The method should demonstrate baseline separation of these two species.

Conclusion

The comprehensive characterization of 5-formylfuran-2-boronic acid neopentyl glycol ester requires a multi-technique approach, with a keen awareness of the compound's potential for hydrolysis. NMR spectroscopy (¹H, ¹³C, and ¹¹B) serves as the definitive tool for structural confirmation, while high-resolution mass spectrometry validates the molecular weight and elemental composition. A carefully designed HPLC method, which actively mitigates on-column hydrolysis, is essential for accurate purity determination. By employing the principles and protocols outlined in this guide, researchers can ensure the quality and integrity of this valuable synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

-

Gary E. Molander, Livia N. Cavalcanti, and Spencer D. Dreher. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Syntheses, 2020, 97, 245-261. [Link]

-

MDPI. "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." MDPI, 2023. [Link]

-

MDPI. "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry." MDPI, 2022. [Link]

-

FooDB. "Showing Compound Fur-2-aldehyde (FDB004219)." FooDB. [Link]

- Google Patents. "Method of producing 5-formyl-2-furylboronic acid.

-

Atmospheric Measurement Techniques. "Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS." Atmospheric Measurement Techniques, 2025. [Link]

- Google Patents. "Method of producing 5-formyl-2-furylboronic acid.

- Google Patents. "Synthesis of boronic esters and boronic acids using grignard reagents.

-

The Royal Society of Chemistry. "Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information." The Royal Society of Chemistry, 2012. [Link]

-

National Institutes of Health. "Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides." National Institutes of Health, 2018. [Link]

-

Amazon S3. "Aerobic Visible Light-Driven Borylation of Heteroarenes in a Gel Nanoreactor." Amazon S3, 2025. [Link]

-

Royal Society of Chemistry. "5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of π-extended heteroarylfuran systems." Organic & Biomolecular Chemistry, 2005. [Link]

Sources

- 1. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Formylfuran-2-boronic Acid Neopentyl Glycol Ester [cymitquimica.com]

- 5. 5-Formylfuran-2-boronic Acid Neopentyl Glycol Ester [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Formylfuran-2-boronic acid, neopentyl glycol ester (CAS 1218791-07-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound with CAS number 1218791-07-1, identified as 5-Formylfuran-2-boronic acid, neopentyl glycol ester. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this important synthetic intermediate.

Compound Identity and Structure

The compound with CAS number 1218791-07-1 is chemically named 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde[1]. It is a key intermediate in organic synthesis, notably in the preparation of pharmaceuticals such as Lapatinib[2].

Molecular Formula: C₁₀H₁₃BO₄[3]

Molecular Weight: 208.02 g/mol [3]

Chemical Structure:

Caption: Chemical structure of 5-Formylfuran-2-boronic acid, neopentyl glycol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For CAS 1218791-07-1, both ¹H and ¹³C NMR data have been reported, providing definitive structural confirmation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. Use the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal reference.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Caption: Workflow for ¹H NMR Spectroscopy.

¹H NMR Data Summary (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.77 | s | - | 1H | Aldehyde proton (-CHO) |

| 7.22 | d | 3.5 | 1H | Furan ring proton |

| 7.04 | d | 3.5 | 1H | Furan ring proton |

| 1.95 | s | - | 2H | Neopentyl glycol protons (-CH₂-) |

| 1.44 | s | - | 12H | Neopentyl glycol methyl protons (-C(CH₃)₂) |

Interpretation:

-

The singlet at 9.77 ppm is characteristic of an aldehyde proton.

-

The two doublets at 7.22 and 7.04 ppm with a coupling constant of 3.5 Hz are indicative of two adjacent protons on the furan ring.

-

The singlets at 1.95 and 1.44 ppm correspond to the protons of the neopentyl glycol protecting group on the boronic acid.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

¹³C NMR Data Summary (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 179.4 | Aldehyde Carbonyl (C=O) |

| 155.8 | Furan ring carbon (C-B) |

| 126.7 | Furan ring carbon (CH) |

| 119.6 | Furan ring carbon (CH) |

| 72.1 | Neopentyl glycol quaternary carbon (-C(CH₃)₂) |

| 49.3 | Neopentyl glycol methylene carbon (-CH₂-) |

| 31.8 | Neopentyl glycol methyl carbons (-C(CH₃)₂) |

Interpretation:

-

The peak at 179.4 ppm is characteristic of an aldehyde carbonyl carbon.

-

The signals in the aromatic region (119.6-155.8 ppm) correspond to the four carbons of the furan ring.

-

The peaks at 72.1, 49.3, and 31.8 ppm are consistent with the carbons of the neopentyl glycol moiety.

Infrared (IR) Spectroscopy

Experimental Protocol: ATR-FTIR Spectroscopy A common method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument automatically subtracts the background spectrum.

-

Data Analysis: Identify and label the characteristic absorption peaks.

Caption: Workflow for ATR-FTIR Spectroscopy.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2850-2750 | Aldehyde C-H | Stretch |

| ~1680 | Aldehyde C=O | Stretch |

| ~1580, ~1470 | Furan Ring C=C | Stretch |

| ~1360 | B-O | Stretch |

| ~1100 | C-O (furan) | Stretch |

Rationale for Predictions:

-

The aldehyde C-H stretch typically appears as two weak bands in the 2850-2750 cm⁻¹ region.

-

The strong carbonyl (C=O) stretch of the aldehyde is expected around 1680 cm⁻¹.

-

The furan ring will exhibit characteristic C=C stretching vibrations.

-

The boronic ester group will have a characteristic B-O stretching frequency, typically in the 1300-1400 cm⁻¹ range.

-

The C-O stretching of the furan ether linkage is also expected.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Experimental Protocol: HRMS (ESI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate protonated molecules ([M+H]⁺).

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

Caption: Workflow for High-Resolution Mass Spectrometry (HRMS).

HRMS Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 209.0928 | 209.0928 |

Interpretation: The experimentally determined mass of the protonated molecule is in excellent agreement with the calculated theoretical mass for the molecular formula C₁₀H₁₄BO₄⁺. This provides strong evidence for the elemental composition of the compound.

Conclusion

The collective spectroscopic data from NMR and HRMS provide a definitive structural confirmation of CAS 1218791-07-1 as 5-Formylfuran-2-boronic acid, neopentyl glycol ester. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while HRMS confirms the elemental composition with high accuracy. The predicted IR spectrum aligns with the known functional groups present in the molecule. This comprehensive spectroscopic analysis serves as a reliable reference for researchers and scientists working with this compound in synthetic and medicinal chemistry applications.

References

- Vertex AI Search. Cas 1218791-07-1,5-Formylfuran-2-boronic acid, neopentyl glycol ....

- Vertex AI Search. 1218791-07-1 | this compound.

- Vertex AI Search. 5-Formylfuran-2-boronic Acid Neopentyl Glycol Ester - LGC Standards.

- Vertex AI Search. 5-Formylfuran-2-boronic acid, neopentyl glycol ester | CAS 1218791 ....

- Vertex AI Search. Aerobic Visible Light-Driven Borylation of Heteroarenes in a Gel Nanoreactor - Amazon S3.

- Vertex AI Search. 5-Formylfuran-2-boronic Acid Neopentyl Glycol Ester - CymitQuimica.

Sources

- 1. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Locally Excited and Charge-Transfer States of the Anticancer Drug Lapatinib by Ultrafast Spectroscopy and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde is a bifunctional organic molecule of significant interest in contemporary chemical synthesis. Its structure incorporates two highly valuable functional groups: a furan-2-carbaldehyde moiety and a neopentyl glycol-protected boronic ester. This unique combination positions it as a versatile building block, particularly in the fields of medicinal chemistry and materials science.

The aldehyde group serves as a classical electrophilic handle for a wide array of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular scaffolds.[1] Concurrently, the boronic ester is a cornerstone of modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance. The neopentyl glycol protecting group enhances the ester's stability compared to the corresponding boronic acid, improving its shelf-life and handling characteristics.

This guide provides a comprehensive overview of the core physical properties of this compound, outlines authoritative protocols for their experimental determination, and explains the causal relationship between these properties and their practical application in a research setting.

Section 2: Core Physicochemical Profile

A precise understanding of a compound's physical properties is fundamental to its effective use. These parameters dictate everything from appropriate storage conditions and solvent selection for reactions to purification strategies and formulation development.

Identification and Key Molecular Data

The foundational attributes of the molecule are summarized below. This data is critical for stoichiometric calculations, spectroscopic analysis, and regulatory documentation.

| Property | Value | Source |

| CAS Number | 1218791-07-1 | [2] |

| Molecular Formula | C₁₀H₁₃BO₄ | [2] |

| Molecular Weight | 208.02 g/mol | [2] |

| Canonical SMILES | O=CC1=CC=C(B2OCC(C)(C)CO2)O1 | [2] |

| InChI Key | XIUIKLVGTQAWHL-UHFFFAOYSA-N | [2] |

| PubChem ID | 46739599 | [2] |

Experimentally Determined Physical Properties

While foundational data is readily available, key physical properties such as melting point, boiling point, and solubility are not extensively documented in publicly accessible literature. These values are intrinsically linked to the compound's purity and crystalline form and must be determined empirically for any given batch.

| Property | Typical Value | Significance in Research |

| Physical Form | Solid | Dictates handling and dispensing procedures. |

| Melting Point (°C) | To be determined experimentally | A sharp melting point is a primary indicator of sample purity. |

| Boiling Point (°C) | To be determined experimentally | Relevant for assessing thermal stability and purification by distillation (if applicable). |

| Solubility Profile | To be determined experimentally | Crucial for selecting appropriate reaction solvents, purification systems, and analytical methods (e.g., HPLC, NMR). |

Section 3: Structural and Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and structure. The following sections describe the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the furan ring protons (δ 6.5-7.5 ppm), the methylene protons of the neopentyl glycol group (a singlet or AB quartet around δ 3.7 ppm), and the two methyl groups of the neopentyl glycol (a singlet around δ 1.0 ppm). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure, with characteristic peaks for the aldehyde carbonyl carbon (δ 175-185 ppm), furan ring carbons (δ 110-160 ppm), the quaternary carbon attached to the boron atom, the methylene carbons of the protecting group (around δ 72 ppm), the quaternary carbon of the protecting group (around δ 32 ppm), and the methyl carbons (around δ 22 ppm).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) should yield a molecular ion peak ([M+H]⁺, [M+Na]⁺, or M⁺˙ depending on the ionization method) corresponding to the exact mass of the compound (C₁₀H₁₃BO₄), providing definitive confirmation of the molecular formula.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum for this compound is expected to exhibit strong, characteristic absorption bands for:

-

Aldehyde C=O stretch: ~1670-1690 cm⁻¹

-

Furan C-O-C stretch: ~1050-1250 cm⁻¹

-

Boronic Ester B-O stretch: ~1310-1350 cm⁻¹

-

C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹

Section 4: Experimental Protocols for Property Determination

The following protocols are designed as self-validating systems to ensure the generation of reliable and reproducible data.

Workflow for Comprehensive Physicochemical Characterization

Caption: Step-by-step workflow for preparing and analyzing an NMR sample.

Protocol: Quantitative Solubility Assessment

Causality: This method uses High-Performance Liquid Chromatography (HPLC) to accurately quantify the concentration of a saturated solution, providing precise solubility data rather than a simple "soluble/insoluble" observation. [4]

-

Stock Solution Preparation: Prepare a stock solution of the compound with a known concentration (e.g., 1 mg/mL) in a solvent where it is freely soluble (e.g., acetonitrile).

-

Calibration Curve: Develop a validated HPLC method. Inject a series of dilutions of the stock solution to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) > 0.99 for validation.

-

Equilibration: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of the target solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.

-

Saturation: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis: After allowing the excess solid to settle, filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Inject the filtered, saturated solution into the HPLC system. Use the peak area and the calibration curve to determine the concentration, which represents the solubility in that solvent.

Section 5: Safety and Handling

Based on available safety data, this compound should be handled with appropriate care.

-

GHS Pictogram: Warning [2]* Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). [2]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell). [2] Handling Recommendations: Always handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

Section 6: References

-

PubChem. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde.[Link]

-

The Good Scents Company. furan-2,5-dicarbaldehyde, 823-82-5.[Link]

-

RSC Publishing. Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.[Link]

-

ResearchGate. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.[Link]

-

ChemSrc. 2-(furan-2-yl)-5,5-dimethyl-d[2][5][6]ioxaborinane - Structure, Synthesis, Properties.[Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.[Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.[Link]

-

The Royal Society of Chemistry. Supplementary Information.[Link]

-

PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol.[Link]

-

The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.[Link]

-

Cheméo. 2-Furancarboxaldehyde, 5-[(5-methyl-2-furanyl)methyl]- (CAS 34995-74-9).[Link]

-

Stenutz. furan-2-carbaldehyde.[Link]

-

MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.[Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. 1218791-07-1 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. furan-2,5-dicarbaldehyde, 823-82-5 [thegoodscentscompany.com]

- 6. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde | C11H10O3 | CID 605272 - PubChem [pubchem.ncbi.nlm.nih.gov]

structure elucidation of 5-formyl-2-furylboronic acid neopentyl ester

An In-Depth Technical Guide to the Structure Elucidation of 5-formyl-2-furylboronic acid neopentyl ester

Abstract: The definitive structural characterization of chemical reagents is paramount to ensuring their purity, stability, and reactivity in downstream applications. This is particularly true for versatile synthetic building blocks like 5-formyl-2-furylboronic acid neopentyl ester, a key intermediate in the synthesis of complex molecules such as the kinase inhibitor Lapatinib.[1] This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of spectroscopic and spectrometric analysis. We move beyond mere data reporting to explain the causal links between molecular structure and spectral output, offering field-proven protocols and interpretation strategies for researchers, chemists, and quality control professionals. The methodologies described herein form a self-validating system, ensuring the unambiguous confirmation of the compound's identity and integrity.

The Imperative for Rigorous Elucidation

5-formyl-2-furylboronic acid neopentyl ester possesses three key structural motifs: an aromatic furan ring, an electrophilic aldehyde, and a boronic acid protected as a neopentyl ester. The precise arrangement and integrity of these functional groups are critical for its intended reactivity, particularly in metal-catalyzed cross-coupling reactions. An incomplete or erroneous structural assignment could lead to failed syntheses, the generation of impurities, and a misinterpretation of reaction outcomes. Therefore, a multi-faceted analytical approach is not just recommended but essential for complete characterization. This guide details the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating with the gold-standard of X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹¹B for this compound—we can map out connectivity and deduce the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

Principle: The ¹H NMR experiment provides information on the number, environment, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is dictated by its local electronic environment, and spin-spin coupling reveals adjacent, non-equivalent protons.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Aldehyde H | ~9.7 | Singlet (s) | 1H | Highly deshielded proton characteristic of an aldehyde functional group.[2] |

| Furan H (C4) | ~7.3 | Doublet (d) | 1H | Coupled to the proton at C3. |

| Furan H (C3) | ~6.5 | Doublet (d) | 1H | Coupled to the proton at C4. |

| Neopentyl CH₂ | ~3.8 | Singlet (s) | 4H | The two CH₂ groups are equivalent, adjacent to a quaternary carbon, resulting in a singlet. |

| Neopentyl CH₃ | ~1.0 | Singlet (s) | 6H | The two methyl groups are equivalent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the 5-formyl-2-furylboronic acid neopentyl ester sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Insert the sample into the NMR spectrometer.

-

Acquire the spectrum using standard acquisition parameters for ¹H NMR. The residual solvent peak of CDCl₃ (δ ~7.26 ppm) can be used for spectral calibration.

Causality and Interpretation: The distinct downfield shift of the aldehyde proton (δ ~9.7 ppm) is a definitive indicator of the formyl group. The two doublets in the aromatic region confirm the 2,5-disubstituted pattern of the furan ring. The two sharp singlets for the neopentyl group, with a 4:6 integration ratio, are characteristic of the 5,5-dimethyl-1,3,2-dioxaborinane ring and confirm the successful esterification of the boronic acid.

Carbon (¹³C) NMR Spectroscopy

Principle: ¹³C NMR provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aldehyde C=O | ~178 | Characteristic chemical shift for an aldehyde carbonyl carbon.[4] |

| Furan C5 | ~158 | Carbon bearing the aldehyde group. |

| Furan C2 | Not observed or broad | The carbon atom directly attached to the boron (ipso-carbon) often exhibits significant quadrupolar broadening and may not be observed.[5] |

| Furan C4 | ~123 | |

| Furan C3 | ~112 | |

| Neopentyl O-C H₂ | ~72 | |

| Neopentyl Quaternary C | ~32 |

| Neopentyl C H₃ | ~22 | |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Tune the spectrometer to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Causality and Interpretation: The presence of a signal around δ 178 ppm strongly corroborates the aldehyde group identified in the ¹H NMR and IR spectra. The four observable furan and three neopentyl signals match the expected carbon count for the structure. The potential absence of the C2 carbon signal is a key diagnostic feature for a carbon attached to a boron atom.[5]

Boron (¹¹B) NMR Spectroscopy

Principle: ¹¹B NMR is a specialized technique that directly probes the boron nucleus. The chemical shift is highly indicative of the coordination and hybridization state of the boron atom.[6] Trigonal (sp² hybridized) boron atoms, as found in boronic esters, resonate in a distinct region from tetrahedral (sp³ hybridized) boronate species.[7][8]

Expected ¹¹B NMR Data (128 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Notes |

|---|

| B (Neopentyl Ester) | ~25 - 30 | A single, relatively broad signal characteristic of a trigonal boronic ester.[5][9] |

Experimental Protocol: ¹¹B NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. For high-precision work, a quartz NMR tube is recommended to eliminate the broad background signal from borosilicate glass tubes.[8][10]

-

Data Acquisition: Tune the spectrometer to the ¹¹B frequency.

-

Acquire the spectrum using a broad spectral width. Boron trifluoride diethyl etherate (BF₃·OEt₂) is often used as an external standard (δ 0.0 ppm).

Causality and Interpretation: The observation of a single broad peak in the δ 25-30 ppm range is conclusive evidence for the presence of a three-coordinate, sp²-hybridized boron atom, confirming the formation and stability of the neopentyl boronic ester.[9] Any significant signal in the δ 3-9 ppm range could indicate the presence of tetracoordinated boronate impurities resulting from hydrolysis or coordination with a Lewis base.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound with high accuracy and offers structural clues based on the observed fragmentation patterns. For a molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.[11][12]

Expected MS Data (EI)

| m/z Value | Assignment | Notes |

|---|---|---|

| 208 | [M]⁺ | Molecular ion peak for C₁₀H₁₃¹¹BO₄. |

| 207 | [M-H]⁺ | Loss of the aldehydic hydrogen, a common fragmentation for aldehydes.[3] |

| 179 | [M-CHO]⁺ | Loss of the formyl group. |

| 123 | [M-C₅H₁₀O]⁺ | Loss of neopentene oxide fragment from the ester. |

| 95 | [C₅H₃O₂]⁺ | Furan-2-carboxaldehyde fragment cation. |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Separation: The compound will travel through a GC column (e.g., HP-5MS) to separate it from any potential impurities.[11][12]

-

Ionization & Detection: As the compound elutes from the column, it enters the mass spectrometer's ion source (EI, 70 eV). The resulting ions are separated by the mass analyzer and detected.[13]

Causality and Interpretation: The observation of the molecular ion peak at m/z 208 (for the major ¹¹B isotope) confirms the elemental formula of C₁₀H₁₃BO₄. The fragmentation pattern serves as a fingerprint, with key fragments corresponding to the logical loss of the aldehyde and parts of the neopentyl ester group, further validating the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

Expected IR Data (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

|---|---|---|---|

| ~2820, ~2720 | C-H Stretch | Medium | A characteristic pair of bands for an aldehyde C-H bond.[14] |

| ~1705 | C=O Stretch | Strong | Carbonyl stretch. The frequency is lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the furan ring.[2][14] |

| ~1370 | B-O Stretch | Strong | Characteristic absorption for the boronic ester B-O bond. |

| ~1100 | C-O Stretch | Strong | Asymmetric stretch of the ester C-O bonds. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl).

-

Data Acquisition: Place the sample in the IR spectrometer's beam path.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Causality and Interpretation: The strong, sharp peak around 1705 cm⁻¹ is a clear indication of a conjugated carbonyl group.[2] This, combined with the two weaker bands observed at ~2820 and ~2720 cm⁻¹, provides unambiguous evidence for the aldehyde functional group.[14] The strong band around 1370 cm⁻¹ confirms the presence of the B-O linkage within the ester.

Workflow and Data Synthesis

The power of this multi-technique approach lies in its synergistic and self-validating nature. No single technique provides the complete picture, but together, they build an irrefutable case for the structure.

Caption: Workflow for the comprehensive structure elucidation of the target compound.

X-ray Crystallography: The Definitive Structure

Principle: X-ray crystallography is the ultimate method for structure determination, providing an unambiguous three-dimensional model of a molecule's atomic arrangement in the solid state.[15][16] It relies on analyzing the diffraction pattern of X-rays scattered by a single, well-ordered crystal.[17]

Applicability: This technique is the "gold standard" but is entirely dependent on the ability to grow a single crystal of sufficient size and quality, which can be a significant experimental hurdle.[16] If successful, it not only confirms the connectivity established by NMR but also provides precise bond lengths, bond angles, and intermolecular packing information.

Experimental Protocol: A Brief Overview

-

Crystallization: Grow single crystals of the compound, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated while the intensities and positions of the diffracted X-rays are recorded.[15]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then computationally refined to best fit the experimental data.[16]

Conclusion

The structural elucidation of 5-formyl-2-furylboronic acid neopentyl ester is achieved through a logical and systematic application of modern analytical techniques. ¹H, ¹³C, and ¹¹B NMR spectroscopy collectively map the molecule's atomic framework and confirm the integrity of the boronic ester. Mass spectrometry validates the molecular weight and elemental composition, while IR spectroscopy provides rapid confirmation of key functional groups. Each piece of data corroborates the others, forming a robust and self-consistent structural proof. For absolute and definitive confirmation, single-crystal X-ray crystallography remains the ultimate arbiter, should a suitable crystal be obtained. This comprehensive approach ensures the identity, purity, and quality of this vital chemical reagent, enabling its confident use in research and development.

References

-

Wroblowski, B., et al. (2011). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]

-

Li, M., et al. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Available at: [Link]

-

Wallace, C. H., & Smith, M. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

-

Hsieh, Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

Hsieh, Y., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

-

Hsieh, Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

-

Anslyn, E. V. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. The Royal Society of Chemistry. Available at: [Link]

-

Hsieh, Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

-

University of Wisconsin-Platteville. INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

Bolte, M., et al. (2011). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. European Journal of Inorganic Chemistry. Available at: [Link]

-

Soderberg, T. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Berkeley Learning Hub. (2025). Aldehyde IR Spectra Analysis. Available at: [Link]

-

LibreTexts Chemistry. (2022). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

LibreTexts Chemistry. (2022). 7.3: X-ray Crystallography. Available at: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). ¹¹B NMR. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry. Available at: [Link]

Sources

- 1. 5-Formylfuran-2-boronic Acid Neopentyl Glycol Ester [cymitquimica.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 11. mdpi.com [mdpi.com]

- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various applications.

Introduction: Understanding the Significance of Solubility

This compound is a bifunctional molecule featuring a furan-2-carbaldehyde moiety and a neopentyl glycol-protected boronic acid. This unique combination makes it a valuable intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in reaction setups, purification processes, and formulation development. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, ensuring homogeneity, and achieving desired yields and purity.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, polarity, and the potential for intermolecular interactions such as hydrogen bonding. An analysis of the structure of this compound provides valuable insights into its expected solubility in various organic solvents.

Molecular Structure:

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Procedure:

-

Preparation: Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

-

Aliquot Transfer: Accurately transfer a known volume (e.g., 1.00 mL) of the clear filtrate into a pre-weighed, clean, and dry glass vial.

-

Solvent Evaporation: Remove the solvent from the vial under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen) until a constant weight of the dried solid is achieved.

-

Final Weighing: Accurately weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of filtrate transferred

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, and 48h). Consistent solubility values across the later time points indicate that equilibrium has been established.

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent. [1]* Use of Excess Solute: The presence of undissolved solid throughout the experiment is a visual confirmation that the solution is saturated.

Practical Considerations for Handling and Dissolution

When working with this compound, it is important to consider the general handling procedures for boronic acid pinacol esters.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. [2][3]Recommended storage is often under refrigeration (2-8 °C). * Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [3][4]Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. [3]* Dissolution: For dissolution, it is advisable to add the solvent to the solid and use techniques such as vortexing or sonication to aid the process, especially for larger quantities.

Conclusion

While specific quantitative solubility data for this compound is not extensively published, a comprehensive understanding of its physicochemical properties allows for a reliable prediction of its solubility profile. The compound is expected to be soluble in a range of common polar aprotic and weakly polar organic solvents. For precise quantitative measurements, the detailed gravimetric protocol provided in this guide offers a robust and validated method. By following these guidelines, researchers can confidently handle and utilize this versatile building block in their synthetic endeavors, ensuring optimal experimental outcomes.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Field Tests. 7 Easy Tests to Identify Organic Compounds in the Field. (2024-10-14). Available at: [Link]

-

Course Hero. Solubility test for Organic Compounds. (2024-09-24). Available at: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025-02-11). Available at: [Link]

-

University of Toronto Scarborough. Solubility. Available at: [Link]

-

Royal Society of Chemistry. Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Available at: [Link]

Sources

Navigating the Synthesis and Application of 5-Formylfuran-2-Boronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Furan Scaffold in Modern Chemistry

5-Formylfuran-2-boronic acid and its derivatives have emerged as indispensable building blocks in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Their unique bifunctional nature, possessing both a reactive aldehyde and a versatile boronic acid moiety, allows for sequential and diverse chemical transformations. This guide provides an in-depth exploration of the commercial availability, synthesis, handling, and strategic application of these valuable reagents, with a focus on empowering researchers to harness their full synthetic potential. The furan ring, a bio-isostere for benzene, offers a distinct electronic and steric profile, often imparting favorable pharmacokinetic properties in drug candidates. The aldehyde group serves as a handle for a myriad of reactions including reductive amination, Wittig reactions, and condensations, while the boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.

I. Commercial Availability and Strategic Sourcing

5-Formylfuran-2-boronic acid and its more stable pinacol ester derivative are commercially available from a range of suppliers. For researchers, the choice between the free boronic acid and its pinacol ester is a critical first step, dictated by the intended application and the required stability.

Table 1: Comparison of Commercially Available 5-Formylfuran-2-Boronic Acid and its Pinacol Ester

| Compound | Form | Typical Purity | Key Suppliers | Considerations |

| 5-Formylfuran-2-boronic acid | Pale brown to brown powder[1] | ≥95% (HPLC)[1][2] | Thermo Fisher Scientific, Sigma-Aldrich, Simson Pharma[1][2] | Prone to dehydration and protodeboronation; best for immediate use. Contains varying amounts of the corresponding anhydride (boroxine). |

| 5-Formylfuran-2-boronic acid pinacol ester | Clear pale yellow to orange liquid or solid[3] | ≥96% (GC) | Combi-Blocks, TCI, Apollo Scientific | Enhanced stability, longer shelf-life, and often provides cleaner reactions in cross-coupling.[4] |

Expert Insight: For multi-step syntheses or when reaction optimization is anticipated, the use of the pinacol ester is strongly recommended. Its increased stability minimizes the risk of reagent degradation, leading to more reproducible results and higher yields.[4] While the initial cost may be higher, the improved performance and reliability often translate to overall cost savings.

II. Synthetic Methodologies: A Tale of Two Strategies

While commercially available, understanding the synthesis of 5-formylfuran-2-boronic acid is crucial for troubleshooting and for contexts where in-house preparation is necessary. The primary challenge lies in the selective functionalization of the furan ring at the 5-position without interfering with the aldehyde at the 2-position.

Strategy 1: Protection, Lithiation, and Borylation

This is the most common and reliable method, proceeding through a three-step sequence:

-

Protection of the Formyl Group: The aldehyde is first protected as an acetal, typically a diethyl acetal, to prevent its reaction with the strong base used in the subsequent step.[5][6] This is a critical maneuver as unprotected aldehydes are incompatible with organolithium reagents.

-

Directed Ortho-Metalation (DoM): The furan ring is then deprotonated at the 5-position using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this transformation, offering high regioselectivity.[5][7] The reaction is typically carried out at low temperatures (-10 °C to 0 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions.[7]

-

Borylation and Deprotection: The resulting lithiated furan is quenched with a trialkyl borate, such as triisopropyl borate, to form the boronate ester.[5][7] An acidic workup then serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the acetal protecting group to regenerate the aldehyde.[5][6][7]

Diagram 1: Synthetic Pathway via Acetal Protection

Caption: Synthetic route to 5-formylfuran-2-boronic acid.

Detailed Protocol: Synthesis of 5-Formylfuran-2-boronic Acid

Materials:

-

2-(Diethoxymethyl)furan (1 equivalent)

-

Triisopropyl borate (1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (1.3 equivalents)

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

To a dry, nitrogen-purged flask equipped with a mechanical stirrer and an internal thermometer, add 2-(diethoxymethyl)furan, triisopropyl borate, and anhydrous THF.[7]

-

Cool the reaction mixture to an internal temperature of -10 °C.[7]

-

Slowly add the LDA solution via a dropping funnel over 1 hour, maintaining the temperature between -10 °C and 0 °C.[7]

-

Upon completion of the addition, transfer the reaction mixture via cannula to a pre-cooled aqueous solution of hydrochloric acid, ensuring the temperature does not exceed 30 °C.[7]

-

Cool the resulting slurry to 0 °C and filter the solid product.[7]

-

Wash the filter cake with cold water and dry under vacuum to yield 5-formylfuran-2-boronic acid as an off-white to tan powder.[7]

Purification: The crude product can be further purified by recrystallization from a mixture of acetonitrile and water.[5]

III. The Stability Imperative: Why Pinacol Esters are Often Superior

A critical consideration when working with heteroaryl boronic acids is their inherent instability. They are susceptible to several degradation pathways, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source. This is particularly problematic for electron-rich or certain five-membered heteroaryl systems like furans.[8][9]

Diagram 2: Degradation Pathway of Boronic Acids

Caption: Protodeboronation of a heteroaryl boronic acid.

The pinacol ester of 5-formylfuran-2-boronic acid offers a robust solution to this stability challenge. The cyclic boronate ester protects the boron atom, making the compound less susceptible to premature decomposition.[4]

Advantages of Using the Pinacol Ester:

-

Enhanced Stability: Pinacol esters are generally less sensitive to moisture and air, allowing for easier handling and longer shelf-life.[4]

-

Improved Reaction Performance: In many Suzuki-Miyaura coupling reactions, the use of the pinacol ester leads to cleaner reaction profiles and higher yields of the desired product.[4]

-

Reproducibility: The defined and stable nature of the pinacol ester contributes to more consistent and reproducible experimental outcomes.

IV. Applications in Suzuki-Miyaura Cross-Coupling: A Generalized Protocol

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. 5-Formylfuran-2-boronic acid and its derivatives are excellent coupling partners in these reactions, enabling the synthesis of a wide array of 5-aryl-2-furaldehydes, which are precursors to numerous biologically active molecules.[2][10]

Diagram 3: Generalized Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Generalized Protocol for Suzuki-Miyaura Coupling

Materials:

-

5-Formylfuran-2-boronic acid or its pinacol ester (1.0-1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

-

Phosphine ligand (e.g., SPhos, RuPhos; 2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, CsF; 2-3 equivalents)[11]

-

Anhydrous solvent (e.g., Dioxane, Toluene, THF, with or without water)

Procedure:

-

To an oven-dried reaction vessel, add the furan boronic acid derivative, the aryl halide, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Perform an aqueous workup, separating the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Expert Insight: The choice of catalyst, ligand, base, and solvent system is crucial and often needs to be optimized for specific substrates. For challenging couplings, particularly with heteroaryl chlorides, more advanced catalyst systems like those based on Buchwald's biarylphosphine ligands (e.g., SPhos) are often required to achieve high yields.[11] The use of a fluoride source, such as CsF, can be particularly effective in promoting the transmetalation step with heteroaryl boronic acids.[11]

V. Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of these reagents.

-

5-Formylfuran-2-boronic acid: Should be stored under an inert atmosphere, refrigerated, and used as quickly as possible after opening. Avoid exposure to moisture and air.

-

5-Formylfuran-2-boronic acid pinacol ester: While more stable, it is still good practice to store it under an inert atmosphere in a cool, dry place.[12]

VI. Conclusion

5-Formylfuran-2-boronic acid and its derivatives are powerful and versatile reagents in modern organic synthesis. A thorough understanding of their commercial availability, synthetic routes, stability, and optimal application in cross-coupling reactions is essential for researchers aiming to leverage these building blocks for the efficient construction of complex molecular architectures. The strategic choice between the free boronic acid and its more stable pinacol ester, coupled with careful optimization of reaction conditions, will undoubtedly pave the way for novel discoveries in drug development and materials science.

References

- Method of producing 5-formyl-2-furylboronic acid.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075.

- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Teledyne ISCO.

-

Cassan, C., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(15), 5972-5979. [Link]

- Method of producing 5-formyl-2-furylboronic acid.

- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Coupling Reactions of Hindered Aryl and Heteroaryl Boronic Acids.

-

Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4552-4555. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 130(49), 16498-16499.

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

-

Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. [Link]

-

5-Formyl-2-furylboronic acid. BioCrick. [Link]

-

Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

-

Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. [Link]

- Buy High-Purity (5-Formylfuran-2-yl)

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Purification of boronic acids? Reddit. [Link]

-

Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. [Link]

-

Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural. PMC. [Link]

Sources

- 1. 5-Formylfuran-2-boronic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 5-Formylfuran-2-boronsäure ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Formylfuran-2-boronic acid, pinacol ester | 273731-82-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 6. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 7. 2-Formylfuran-5-boronic acid | 27329-70-0 [chemicalbook.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5-Formyl-2-furylboronic acid | CAS:27329-70-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. biosynth.com [biosynth.com]

A Technical Guide to the Reactivity Profile of 5-Formylfuran Boronic Esters

Abstract

5-Formylfuran boronic esters are bifunctional chemical building blocks of significant interest in medicinal chemistry and materials science. Possessing both a reactive aldehyde and a versatile boronic ester on a furan scaffold, these reagents offer a unique platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, stability, and reactivity profile of 5-formylfuran boronic esters, with a primary focus on their pinacol esters. We will delve into the nuances of their participation in the Suzuki-Miyaura cross-coupling reaction, examine the chemoselective transformations possible at the formyl group, and provide field-proven protocols for their application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful intermediates in their synthetic programs.

Introduction: The Convergence of Furan and Boron Chemistry

The furan ring is a privileged heterocycle, embedded in the core of numerous natural products and FDA-approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a desirable motif in drug design. Boronic acids and their corresponding esters are cornerstones of modern organic synthesis, primarily due to their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

5-Formylfuran boronic esters, such as 5-formylfuran-2-boronic acid pinacol ester , merge these two domains. The molecule presents two orthogonal reactive sites: the C-B bond, ready for palladium-catalyzed C-C bond formation, and the formyl group, a gateway to a plethora of classical carbonyl chemistries. Understanding the interplay and selective addressability of these two groups is paramount to their effective use.

Synthesis and Stability Considerations

Synthetic Routes

The most common and reliable method for synthesizing 5-formylfuran boronic acids and their esters involves the directed ortho-metalation of a protected 2-furaldehyde derivative.[2][3] The formyl group must be protected to prevent attack by the organolithium base. Acetal protection is standard. The process is a robust, multi-step sequence that provides the target compound in good yields.[4]

Typical Synthetic Workflow:

-

Protection: 2-furaldehyde is converted to its diethyl or ethylene glycol acetal.

-

Metalation: The protected furan is treated with a strong base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (-78 °C to 0 °C) to deprotonate the C5 position, forming a lithiated intermediate.[2]

-

Borylation: The organolithium species is quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate complex.

-

Hydrolysis/Esterification: Acidic workup hydrolyzes the borate complex and the acetal, yielding the 5-formylfuran boronic acid.[2][4] For the more stable pinacol ester, the crude boronic acid can be directly reacted with pinacol.

Caption: Synthetic pathway to 5-formylfuran boronic esters.

The Inherent Instability of Heteroaryl Boronic Acids

A critical consideration when working with furan boronic acids is their inherent instability.[5] Compared to their robust aryl counterparts, 2-heterocyclic boronic acids are prone to decomposition via pathways like protodeboronation (cleavage of the C-B bond by a proton source), oxidation, and polymerization.[6] This degradation is often accelerated by heat, base, or the presence of palladium catalysts during cross-coupling reactions, leading to diminished yields and reproducibility issues.[5][6]

Boronic Esters: A Strategy for Enhanced Stability

Converting the boronic acid to a boronic ester is the most effective strategy to mitigate these stability issues. The ester "protects" the boron center, enhancing its shelf-life and handling characteristics.

| Ester/Adduct Type | Key Features | Primary Advantage(s) | Reference(s) |

| Pinacol Ester | Forms a stable, five-membered dioxaborolane ring. | Widely available, easily purified, good balance of stability and reactivity. | [7] |

| MIDA Boronate | N-methyliminodiacetic acid adduct. | Exceptionally stable to air and chromatography, allowing for rigorous purification. Releases the boronic acid slowly under basic conditions. | [5][6] |

| DABO Boronate | Diethanolamine adduct. | Air-stable, crystalline solids that are easily prepared and handled. Can be used directly in coupling reactions. | [8] |

For most applications, the pinacol ester provides a pragmatic balance of stability, reactivity, and cost, making it the most commonly used variant.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of 5-formylfuran boronic esters is the formation of C(sp²)–C(sp²) bonds via the Suzuki-Miyaura reaction.[1] This transformation is highly valued for its functional group tolerance, which is critical when dealing with a bifunctional substrate.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] The formyl group is typically a spectator, provided that reaction conditions are appropriately chosen (i.e., non-nucleophilic bases).

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex.[9]

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This is the crucial step where the 5-formylfuran moiety is introduced. It is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), which activates the boronic ester to form a more nucleophilic "ate" complex.[7][9]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

5-Formylfuran-2-boronic acid pinacol ester (1.2 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Dioxane/H₂O 4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, 5-formylfuran-2-boronic acid pinacol ester, base, and palladium catalyst.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-